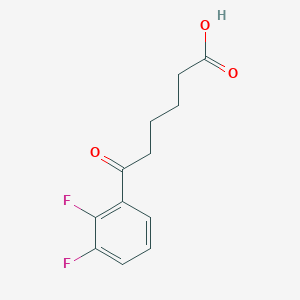

6-(2,3-Difluorophenyl)-6-oxohexanoic acid

Descripción

6-(2,3-Difluorophenyl)-6-oxohexanoic acid (CAS: 898766-16-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₂H₁₂F₂O₃ and a molar mass of 242.22 g/mol . The compound features a hexanoic acid backbone substituted at the 6-position with a 2,3-difluorophenyl ketone group.

Propiedades

IUPAC Name |

6-(2,3-difluorophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-9-5-3-4-8(12(9)14)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRHZYWAENKQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645327 | |

| Record name | 6-(2,3-Difluorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-16-0 | |

| Record name | 6-(2,3-Difluorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 6-(2,3-Difluorophenyl)-6-oxohexanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow processes can enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

6-(2,3-Difluorophenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

6-(2,3-Difluorophenyl)-6-oxohexanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-(2,3-Difluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Substituents

Key Observations :

- Substituent Position: Ortho-difluoro substitution in 6-(2,3-difluorophenyl)-6-oxohexanoic acid introduces significant steric hindrance and electronic effects, distinguishing it from meta- or para-substituted analogues (e.g., 3,5-difluoro or 2,6-difluoro derivatives) .

- Biological Relevance: While halogenated phenyl groups are common in medicinal chemistry for enhancing metabolic stability, the discontinued status of 6-(2,3-difluorophenyl)-6-oxohexanoic acid contrasts with its brominated counterpart, which remains available for research .

Analogues with Oxygenated Substituents

Key Observations :

- Bioactivity : The 2,4-dihydroxy-5-methylphenyl analogue demonstrates moderate cytotoxicity, suggesting that hydroxyl and methyl groups synergistically enhance bioactivity .

- Synthetic Utility : Methoxy-substituted derivatives (e.g., 2,5-dimethoxyphenyl) are pivotal in Friedel-Crafts reactions, highlighting the role of electron-donating groups in facilitating acylation .

Key Observations :

- Regioselectivity : Chlorination at the methyl group in biotin precursors underscores the importance of halogen positioning in directing subsequent cyclization reactions .

Actividad Biológica

6-(2,3-Difluorophenyl)-6-oxohexanoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H12F2O3

Molecular Weight: 242.22 g/mol

CAS Number: 928-81-4

The compound features a hexanoic acid backbone with a keto group at the sixth position and a difluorophenyl substituent, which may influence its biological interactions.

The biological activity of 6-(2,3-Difluorophenyl)-6-oxohexanoic acid is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities involved in metabolic pathways, particularly those related to cell growth and apoptosis. The presence of fluorine atoms in the phenyl ring enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to 6-(2,3-Difluorophenyl)-6-oxohexanoic acid exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Fluorinated derivatives of organic acids have been shown to inhibit cancer cell proliferation. For instance, studies on related compounds indicate that they can induce apoptosis in various cancer cell lines through modulation of metabolic pathways . The specific mechanisms involve inhibition of glycolysis and interference with signaling pathways critical for tumor survival.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of fluorinated compounds found that 6-(2,3-Difluorophenyl)-6-oxohexanoic acid demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against human cancer cell lines such as H3396 (breast carcinoma) and Karpas 299 (anaplastic large cell lymphoma). The results indicated IC50 values suggesting potent cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| H3396 | 105 |

| Karpas 299 | 119 |

These findings highlight the potential for developing this compound into therapeutic agents for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.